2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- is an organic compound classified within the benzoxadiazole family. This compound features a benzene ring fused to an oxadiazole ring, which consists of two carbon atoms, one nitrogen atom, and one oxygen atom. The presence of a sulfonic acid group enhances its solubility in water and its reactivity with various biological molecules. This compound is notable for its fluorescent properties, making it valuable in scientific research and applications.
The synthesis of 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- typically involves a multi-step chemical process:
The reaction conditions require careful control of temperature and often the use of catalysts to ensure high yield and purity of the final product. Industrial production may utilize similar methods but on a larger scale, employing high-purity reagents and sophisticated equipment to optimize yield and consistency .
The molecular formula for 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- is . The structure can be represented as follows:
The compound's InChI key is JXLHNMVSKXFWAO-UHFFFAOYSA-N, and its SMILES representation is N.OS(=O)(=O)C1=CC=C(F)C2=NON=C12 .
2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- can undergo several types of chemical reactions:
The mechanism of action for 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- primarily involves its interaction with thiol groups (sulfhydryl groups). Upon contact with these groups, the compound forms highly fluorescent products. This reaction is notably pH-dependent; optimal fluorescence intensities are observed at pH levels ranging from 2 to 12 .
2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- has various applications across scientific fields:
This compound's unique properties make it a valuable tool in both research and practical applications across multiple disciplines.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: